4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17892833
InChI: InChI=1S/C14H16N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-7,9H,8,10H2,1-2H3
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate

CAS No.:

Cat. No.: VC17892833

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name [4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl] acetate
Standard InChI InChI=1S/C14H16N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-7,9H,8,10H2,1-2H3
Standard InChI Key SOHQBFJBPXIDSI-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate features a 3,4-dihydropyrazine ring system substituted at the 1-position with a phenyl acetate group and at the 4-position with an acetyl moiety. The dihydropyrazine scaffold is a partially saturated six-membered ring containing two nitrogen atoms, which confers conformational flexibility and hydrogen-bonding capabilities. The phenyl acetate substituent introduces aromatic and ester functionalities, while the acetyl group enhances electron-withdrawing characteristics.

Key Structural Attributes:

  • Dihydropyrazine Core: The 3,4-dihydropyrazine ring (molecular formula C4H6N2\text{C}_4\text{H}_6\text{N}_2) adopts a boat-like conformation, enabling interactions with biological targets through π-π stacking and hydrogen bonding .

  • Acetyl Substituent: The 4-acetyl group (-COCH3\text{-COCH}_3) enhances electrophilicity at the adjacent nitrogen, potentially influencing tautomerization and binding affinity .

  • Phenyl Acetate Moiety: The para-substituted phenyl acetate (C6H4O2CCH3\text{C}_6\text{H}_4\text{O}_2\text{CCH}_3) contributes to lipophilicity and metabolic stability, though esterase-mediated hydrolysis may limit bioavailability .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~290.3 g/molSum of atomic masses
LogP (Partition Coeff.)~1.8Analog: [4-(1,3-Thiazol-4-yl)phenyl] acetate (LogP = 1.5)
Aqueous Solubility<10 μMEster-containing analogs
Metabolic StabilityModerate (t1/2 ~60–120 min)Ester hydrolysis susceptibility

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The dihydropyrazine core can be constructed via Ugi-four-component reactions (Ugi-4CR) followed by Pictet–Spengler cyclization, as demonstrated for related 3,4-dihydropyrazin-2(1H)-ones .

Step 1: Ugi-4CR Assembly

  • Reactants:

    • Isocyanide (e.g., tert-butyl isocyanide)

    • Aldehyde (e.g., 4-formylphenyl acetate)

    • Amine (e.g., 2,2-dimethoxyethan-1-amine)

    • Carboxylic acid (e.g., acetylated glycine)

  • Conditions: Methanol, 50°C, 24 h .

  • Outcome: Linear Ugi adduct with acetyl and phenyl acetate groups.

Step 2: Pictet–Spengler Cyclization

  • Conditions: Methanesulfonic acid (CH3SO3H\text{CH}_3\text{SO}_3\text{H}) in acetonitrile (1:1 v/v), room temperature, 15 h .

  • Mechanism: Acid-catalyzed intramolecular cyclization forms the dihydropyrazine ring.

Step 3: Esterification (if required)

  • Reagents: Acetic anhydride, pyridine catalyst.

  • Yield: 65–78% (based on analogous syntheses) .

Alternative Pathways

  • Click Chemistry: Triazole-linked analogs have shown improved metabolic stability compared to linear esters . For example, substituting the ester with a triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) could enhance half-life .

  • Enantiomer Separation: Chiral resolution using preparative HPLC may be necessary if asymmetric centers form during cyclization .

Biological Activity and Mechanism

Target Engagement Hypotheses

Though direct activity data are lacking, structurally related dihydropyrazines exhibit:

  • MIF2 Tautomerase Inhibition: Analogs like compound 11a (IC50 = 20 μM) bind macrophage migration inhibitory factor 2 (MIF2), disrupting its tautomerase activity and suppressing cancer cell proliferation . Docking studies suggest the acetyl group interacts with Arg36 in the MIF2 active site .

  • Kinase Modulation: Dihydropyrazines with acetyl substituents have shown affinity for mitogen-activated protein kinase (MAPK) pathways, inducing cell cycle arrest in non-small cell lung cancer .

PROTAC Compatibility

Metabolic and Pharmacokinetic Considerations

Predicted Metabolic Pathways

  • Ester Hydrolysis: Cleavage of the phenyl acetate to 4-(dihydropyrazinyl)phenol via carboxylesterases .

  • N-Dealkylation: Oxidation of the dihydropyrazine nitrogen adjacent to the acetyl group, forming a primary amine .

  • Acetyl Group Oxidation: Conversion to a carboxylic acid via cytochrome P450 enzymes .

Stability Optimization Strategies

  • Linker Modification: Replacing the acetate with a piperazine ring increases t1/2 from 120 to 218 minutes in PROTAC analogs .

  • Stereochemical Control: Enantiomer-specific degradation is observed in KEAP1-based degraders, suggesting chiral centers influence metabolic rates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator